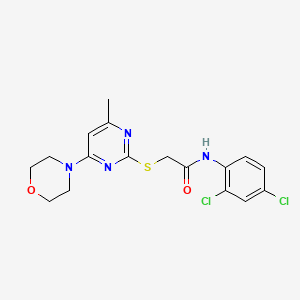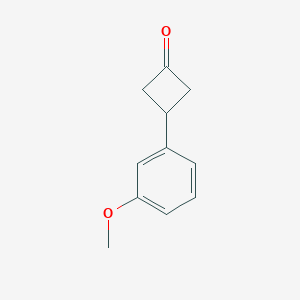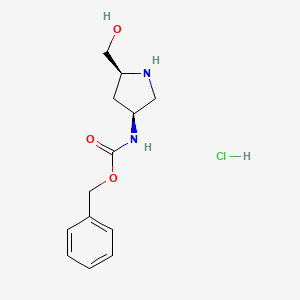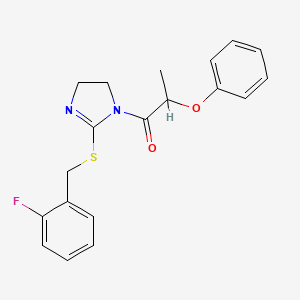![molecular formula C21H17N3O3S B2755910 N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide CAS No. 896343-42-3](/img/structure/B2755910.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole derivatives are important heterocyclic compounds due to their wide range of applications and interesting biological activity profile . They are found in several molecules with a wide range of biological activities representing several important classes in drug discovery .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-diaminoaromatic compounds with aromatic aldehydes in a two-step procedure, which includes an oxidative cyclodehydrogenation of the corresponding aniline Schiff bases intermediates .Molecular Structure Analysis
The structure of benzimidazole derivatives is often established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzimidazole derivatives often involve nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be determined using various spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR .Applications De Recherche Scientifique
Kinase Inhibition
The compound has garnered interest as a potential multi-kinase inhibitor . Kinases play crucial roles in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By inhibiting specific kinases, this compound may interfere with aberrant signaling cascades, leading to therapeutic benefits. Further research is needed to identify specific kinases targeted by this compound and its efficacy in preclinical and clinical settings .
Anticancer Properties
Given its kinase inhibition potential, N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide could be explored as an anticancer agent . It may selectively target cancer cells, impair their growth, and induce apoptosis. Researchers should investigate its activity against different cancer types and assess its safety profile .
Anti-inflammatory Effects
Inflammation contributes to various diseases, including autoimmune disorders. This compound might exhibit anti-inflammatory properties by modulating inflammatory pathways. Investigating its impact on cytokine production, immune cell activation, and tissue inflammation could provide valuable insights .
Neuroprotection
Considering its structural features, this compound might have implications for neuroprotection . Researchers could explore its effects on neuronal survival, synaptic plasticity, and neurodegenerative diseases. Animal models and in vitro studies are essential for assessing its potential in this field .
Antiviral Activity
The compound’s benzimidazole moiety suggests possible antiviral activity . Researchers could investigate its effects against specific viruses, such as RNA or DNA viruses. Understanding its mechanism of action and safety profile is crucial for antiviral drug development .
Cardiovascular Applications
Given the importance of kinases in cardiovascular health, this compound might have applications in cardiovascular diseases . It could potentially modulate vascular tone, platelet aggregation, or cardiac remodeling. Preclinical studies are necessary to validate its cardiovascular effects .
Metabolic Disorders
Exploring the compound’s impact on metabolic pathways could reveal its potential in managing metabolic disorders . Researchers could investigate its effects on glucose metabolism, lipid homeostasis, and insulin sensitivity .
Chemical Biology and Drug Design
Finally, this compound serves as an interesting candidate for chemical biology studies. Researchers can use it as a tool to understand kinase function, develop structure-activity relationships, and design novel kinase inhibitors. Its unique scaffold may inspire the synthesis of derivatives with improved properties .
Mécanisme D'action
The mechanism of action of benzimidazole derivatives can vary widely depending on their specific structure and functional groups. They have been found to display different types of biological activity, such as anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial .
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-28(26,27)17-12-8-15(9-13-17)21(25)22-16-10-6-14(7-11-16)20-23-18-4-2-3-5-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQSQDKZDKJTJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(benzo[d]thiazole-2-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2755831.png)





![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2755839.png)
![N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2755840.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2755841.png)




